molecular formula C9H10N4O4 B14037591 2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid

2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid

Katalognummer: B14037591
Molekulargewicht: 238.20 g/mol
InChI-Schlüssel: GAUULWMKYFFJNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a complex organic compound that features an imidazole ring and an imidazolidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by the formation of the imidazolidinone ring. The final step involves the introduction of the acetic acid moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-Methyl-1H-imidazol-4-yl)acetic acid: This compound shares the imidazole ring but lacks the imidazolidinone moiety.

    1-Methyl-4-imidazoleacetic acid: Another similar compound with a different arrangement of functional groups.

Uniqueness

2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to the presence of both the imidazole and imidazolidinone rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H10N4O4

Molekulargewicht

238.20 g/mol

IUPAC-Name

2-[4-(1-methylimidazol-4-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid

InChI

InChI=1S/C9H10N4O4/c1-12-2-5(10-4-12)7-8(16)13(3-6(14)15)9(17)11-7/h2,4,7H,3H2,1H3,(H,11,17)(H,14,15)

InChI-Schlüssel

GAUULWMKYFFJNC-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(N=C1)C2C(=O)N(C(=O)N2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.